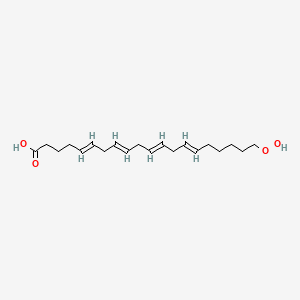
2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by a furan ring fused with an amino group, a phenyl group, and a nitrile group, making it a versatile intermediate in various chemical reactions and synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile typically involves a one-pot three-component reaction. This method includes the reaction of phenacyl bromide, malononitrile, and 4-oxo-4H-chromene-3-carbaldehyde . The reaction is carried out under mild conditions without the need for a metal catalyst, making it an efficient and environmentally friendly process. The reaction yields the desired product in excellent yields (80-85%) with relatively short reaction times and simple product purification .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions (MCRs) can be applied. MCRs are known for their efficiency, high atom economy, and tolerance of a wide range of functional groups, making them suitable for large-scale production of heterocyclic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.
Substitution: The amino and phenyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve mild to moderate temperatures and standard laboratory solvents .
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, amines, and other heterocyclic compounds. These products can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
Mécanisme D'action
The mechanism of action of 2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,5-diphenyl-3-furancarbonitrile: Similar in structure but with an additional phenyl group.
2-Amino-4H-pyran-3-carbonitrile: Contains a pyran ring instead of a furan ring.
2-Amino-3-cyano-4H-chromene: Features a chromene ring and is known for its pharmacological properties
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in both research and industrial contexts .
Propriétés
Numéro CAS |
59790-95-3 |
|---|---|
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
5-amino-3-phenyl-2,3-dihydrofuran-4-carbonitrile |
InChI |
InChI=1S/C11H10N2O/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,10H,7,13H2 |
Clé InChI |
LKKNYGGQRKKGTD-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=C(O1)N)C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


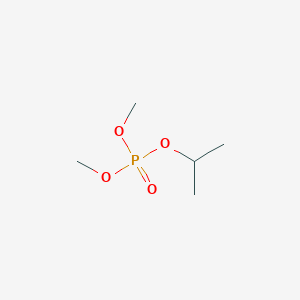
![4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide](/img/structure/B14601282.png)
![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)

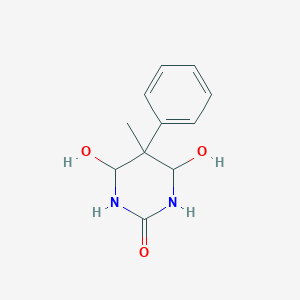

![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
![Azulene, 1,3-bis[(4-methylphenyl)thio]-](/img/structure/B14601319.png)
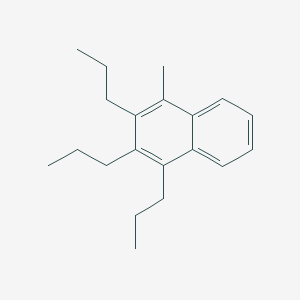
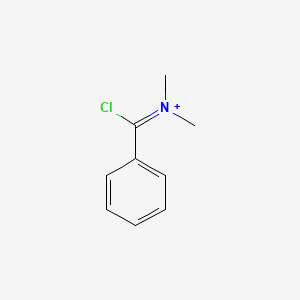


![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)
